4,6-Dichloro-2-(difluoromethyl)-3-iodopyridine
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Overview
Description
4,6-Dichloro-2-(difluoromethyl)-3-iodopyridine is a heterocyclic compound that contains chlorine, fluorine, and iodine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(difluoromethyl)-3-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of a pyridine ring followed by the introduction of difluoromethyl and iodine groups under specific reaction conditions. For instance, the use of reagents like N-iodosuccinimide (NIS) for iodination and difluoromethylation reagents such as difluoromethyl iodide can be employed.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(difluoromethyl)-3-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
4,6-Dichloro-2-(difluoromethyl)-3-iodopyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with unique properties, such as liquid crystals and conductive polymers.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(difluoromethyl)-3-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(difluoromethyl)pyrimidine
- 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Uniqueness
4,6-Dichloro-2-(difluoromethyl)-3-iodopyridine is unique due to the presence of both difluoromethyl and iodine groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds that may lack one or more of these groups.
Properties
Molecular Formula |
C6H2Cl2F2IN |
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Molecular Weight |
323.89 g/mol |
IUPAC Name |
4,6-dichloro-2-(difluoromethyl)-3-iodopyridine |
InChI |
InChI=1S/C6H2Cl2F2IN/c7-2-1-3(8)12-5(4(2)11)6(9)10/h1,6H |
InChI Key |
XVMSAWOZSHREOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)C(F)F)I)Cl |
Origin of Product |
United States |
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